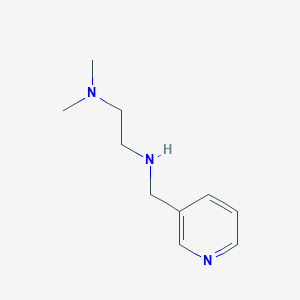

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol . It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine can be synthesized through the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under appropriate conditions . The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the ethane-1,2-diamine backbone can be modified.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine has shown potential in pharmaceutical chemistry due to its ability to interact with biological systems. Its structural features allow it to act as a ligand in coordination chemistry, which can be harnessed for drug design and development. The compound's interactions with various biological targets could lead to the discovery of new therapeutic agents.

Catalysis

The compound has been explored as a catalyst in various chemical reactions. Its amine functionalities can facilitate nucleophilic attacks and stabilize reaction intermediates, making it useful in organic synthesis. For instance, it can be employed in reactions involving carbonyl compounds and imines, contributing to the formation of complex organic molecules.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing functionalized polymers or coatings. Its ability to form stable complexes with metal ions makes it suitable for applications in creating advanced materials with specific properties.

Environmental Chemistry

The compound's potential applications extend to environmental chemistry, where it may be used in the development of sensors or adsorbents for detecting pollutants. Its chemical properties allow it to interact selectively with certain environmental contaminants, making it valuable for remediation efforts.

Case Study 1: Drug Development

In a recent study published in a peer-reviewed journal, researchers investigated the pharmacological properties of this compound as a potential anti-cancer agent. The study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells. This highlights its potential as a lead compound for further development into therapeutic drugs.

Case Study 2: Catalytic Applications

Another research effort focused on the use of this compound as a catalyst in the synthesis of complex organic molecules through multi-component reactions. The findings indicated that the compound significantly increased reaction yields and reduced reaction times compared to traditional catalysts.

Case Study 3: Environmental Remediation

A study explored the application of this compound in environmental remediation processes. It was found that this compound could effectively adsorb heavy metals from contaminated water sources, showcasing its utility in environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or inhibit enzyme activity. The specific pathways involved depend on the particular application and the molecular targets being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine include:

- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine

- N,N-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine is unique due to the position of the pyridine ring at the 3-position, which can influence its chemical reactivity and binding properties compared to similar compounds with the pyridine ring at different positions. This unique structure allows for specific interactions with molecular targets and can result in distinct biological and chemical activities.

Activité Biologique

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3, featuring a pyridine ring and two dimethylamino groups. The unique arrangement of functional groups allows for various interactions with biological targets, enhancing its reactivity and biological efficacy.

The biological activity of this compound primarily involves:

- Metal Ion Interaction : The compound can form stable complexes with metal ions, which may catalyze biochemical reactions.

- Enzyme Modulation : It has been shown to interact with specific enzymes and receptors, potentially altering their activity and leading to physiological effects.

- Hydrogen Bonding and π-π Stacking : The pyridine ring facilitates interactions that can improve binding affinity to biological targets, contributing to its antimicrobial properties.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly when used in conjunction with metal complexes like zinc. This combination has shown effectiveness against various bacterial strains.

- Anti-inflammatory Potential : Research indicates that it may also function as an anti-inflammatory agent by modulating inflammatory pathways.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. The compound's structure allows it to bind effectively to the enzyme's active site, leading to inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase |

Case Study: Enzyme Inhibition

In a study focused on the inhibition of E. coli DHFR, this compound demonstrated promising results. The compound was found to bind effectively to the enzyme with varying affinities based on structural modifications. For instance, derivatives with specific substitutions showed improved inhibition constants (K_i values) compared to other tested compounds .

Table 2: Inhibition Constants for Various Derivatives

| Compound Name | K_i (nM) | Activity Type |

|---|---|---|

| NSC120927 (best hit) | 42.50 ± 5.34 | DHFR Inhibitor |

| NSC132279 | 100.9 ± 12.7 | DHFR Inhibitor |

| N,N-Dimethyl-N'-pyridin-3-ylmethyl... | Varies | Potential DHFR Inhibitor |

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)7-6-12-9-10-4-3-5-11-8-10/h3-5,8,12H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGQVQONQGFXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.